2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid is a compound with significant applications in the field of organic chemistry. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound’s structure includes a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, and a phenylacetic acid moiety, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid typically involves the protection of the piperidine nitrogen with a BOC group, followed by the introduction of the phenylacetic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the BOC-protected piperidine. This intermediate is then reacted with 4-methylphenylacetic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylacetic acid moiety.
Substitution: The BOC group can be removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTAC® for targeted protein degradation, which is a promising approach in drug discovery.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid primarily involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound’s structure allows it to form a stable ternary complex with the target protein and an E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another semi-flexible linker used in PROTAC® development.
2-{1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidin-4-yl}acetic acid: A similar compound with a methoxycarbonyl group instead of a phenyl group.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid is unique due to its specific combination of a piperidine ring, a BOC protecting group, and a phenylacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable tool in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C19H27NO4/c1-13-5-7-14(8-6-13)16(17(21)22)15-9-11-20(12-10-15)18(23)24-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,21,22) |
InChI Key |
WGRSGHFDBAZMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.